trans-Piperitol

描述

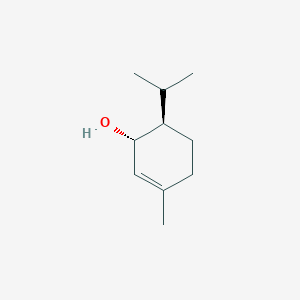

trans-Piperitol (CAS No. 16721-39-4) is a monoterpene alcohol with the molecular formula C₁₀H₁₈O. It is a structural isomer of cis-piperitol, distinguished by the spatial arrangement of its hydroxyl group relative to the cyclohexene ring . This compound is a major constituent of essential oils in several plant species, most notably Peucedanum dhana A. Ham, where it constitutes 51.23% of the essential oil . This compound is characterized by its antimicrobial, antioxidant, and cytotoxic properties. Studies highlight its efficacy against Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 62.50 µg/mL, outperforming other monoterpenes like β-pinene . Its mechanism of action involves disrupting bacterial membrane integrity, leading to cell lysis and leakage of intracellular components .

准备方法

Synthetic Routes and Reaction Conditions: trans-Piperitol can be synthesized through several methods, including:

Hydrogenation of Piperitenone: One common method involves the hydrogenation of piperitenone in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with hydrogen gas at room temperature and atmospheric pressure.

Reduction of Piperitenone: Another method involves the reduction of piperitenone using sodium borohydride or lithium aluminum hydride as reducing agents. This reaction is usually performed in an inert solvent like tetrahydrofuran or ethanol.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as essential oils of peppermint and spearmint. The process includes steam distillation followed by fractional distillation to isolate the desired compound.

化学反应分析

Hydrogenation to Menthol Derivatives

trans-Piperitol is stereoselectively hydrogenated to produce (−)-menthol, a reaction critical in industrial menthol synthesis. Catalysts and conditions significantly influence selectivity and yield:

Catalytic Hydrogenation Data

Key Findings :

-

Pd/CaCO₃ achieves the highest selectivity (85%) for (−)-menthol due to its ability to minimize by-products like (−)-isomenthol .

-

Raney nickel modified with CuCl₂ exhibits exceptional stereoselectivity (93.6%) under moderate pressures .

-

Solvents such as isopropanol or water enhance reaction rates and product purity .

Acid-Catalyzed Rearrangements

Under acidic conditions, this compound undergoes isomerization and dehydration:

Reaction Pathways

-

Isomerization : Treatment with formic acid/sodium acetate at 5–10°C yields cis-piperitol and this compound mixtures .

-

Dehydration : Prolonged exposure to strong acids (e.g., H₂SO₄) results in cyclic ethers or terpene polymers .

Experimental Conditions :

-

Formic Acid Buffers : Yield ~70% isopiperitenol (cis/trans mixture) after 20 hours .

-

Temperature Sensitivity : Reactions at >25°C favor dehydration over isomerization .

Oxidation Reactions

This compound’s allylic alcohol structure makes it susceptible to oxidation:

Oxidants and Products

| Oxidant | Conditions | Major Product | By-Products | Source |

|---|---|---|---|---|

| CrO₃/H₂SO₄ | Acidic, 0–5°C | Piperitenone | Epoxides | |

| O₂ (enzymatic) | Cytochrome P450, pH 5–8 | Epoxides/ketones | Polymerized terpenes |

Notable Observations :

-

Enzymatic Oxidation : Cytochrome P450 enzymes (e.g., limonene-3-hydroxylase) enable regioselective epoxidation .

-

Chromium-Based Oxidation : Non-selective, yielding ketones and epoxides in biphasic systems.

Biological Transformations

Microbial systems exploit this compound’s reactivity for biosynthesis:

Biocatalytic Pathways

-

Hormonema sp. Y-0067 : Converts this compound to (−)-menthol via NADPH-dependent reductases .

-

Antimicrobial Activity : Exhibits membrane-disrupting effects against Gram-negative bacteria (MIC: 62.5 µg/mL) .

Hydrogenation vs. Oxidation

| Parameter | Hydrogenation | Oxidation |

|---|---|---|

| Catalyst Cost | High (Pd-based) | Low (CrO₃) |

| Selectivity | Up to 93.6% | <50% |

| Industrial Use | Preferred for menthol | Limited due to by-products |

Stereochemical Considerations

科学研究应用

Antimicrobial Properties

One of the most significant applications of trans-piperitol is its antimicrobial activity. A study demonstrated that this compound exhibited superior antimicrobial effects compared to β-pinene and the essential oil from Peucedanum dhana. The minimum inhibitory concentration (MIC) values indicated that this compound was more effective against Gram-negative bacteria such as Pseudomonas aeruginosa and Enterobacter aerogenes .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 62.50 | 26.56 |

| Enterobacter aerogenes | 125 | 24.00 |

| Escherichia coli | 250 | 20.00 |

The results indicate that this compound can be utilized as a natural preservative in food products and as an active ingredient in pharmaceutical formulations aimed at combating bacterial infections.

Antioxidant Activity

This compound also demonstrates notable antioxidant properties, which are crucial for preventing oxidative stress-related diseases. Its antioxidant activity was evaluated using various assays, yielding an IC value of approximately 14.76 mg/mL . This suggests its potential use in dietary supplements and functional foods aimed at enhancing health through oxidative stress reduction.

Table 2: Antioxidant Activity of this compound

| Compound | IC (mg/mL) |

|---|---|

| This compound | 14.76 ± 0.15 |

| β-Pinene | 14.98 ± 0.20 |

Flavoring Agent in Food Industry

Due to its pleasant aroma and taste, this compound is widely used as a flavoring agent in the food industry. It imparts a refreshing minty flavor, making it suitable for use in candies, chewing gums, beverages, and other food products . Its application not only enhances flavor but also contributes to the preservation of food due to its antimicrobial properties.

Cosmetic Applications

In cosmetics, this compound serves as a natural fragrance component and is incorporated into various skincare products for its soothing properties. Its ability to act as an anti-inflammatory agent makes it beneficial for formulations targeting skin irritation and inflammation .

Case Studies

Case Study 1: Antimicrobial Efficacy in Food Preservation

A research study evaluated the effectiveness of this compound as a natural preservative in dairy products. The study found that incorporating this compound at concentrations above its MIC significantly reduced microbial load over a storage period of four weeks compared to control samples .

Case Study 2: Antioxidant Supplementation

In a clinical trial involving elderly participants, supplementation with this compound-rich extracts resulted in improved biomarkers of oxidative stress compared to a placebo group. The findings suggest that this compound could play a role in promoting health among aging populations by mitigating oxidative damage .

作用机制

Molecular Targets and Pathways: The exact mechanism of action of trans-Piperitol is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. Its antimicrobial activity is thought to be due to its ability to disrupt microbial cell membranes.

相似化合物的比较

trans-Piperitol shares functional and structural similarities with several terpenoids, but its bioactivity profile varies significantly. Below is a detailed comparison with key analogues:

β-Pinene

- Structural Differences: β-Pinene is a bicyclic monoterpene hydrocarbon lacking the hydroxyl group present in this compound. This structural distinction reduces its polarity and membrane-disruptive capacity .

- Antimicrobial Activity: Inhibition Zones: At 1000 µg/mL, this compound exhibits broader inhibition zones (13.30–26.56 mm) compared to β-pinene (8.62–9.39 mm) against pathogens like Escherichia coli and Pseudomonas aeruginosa . MIC/MMC Values: this compound shows lower MIC (62.50–250 µg/mL) and minimum microbicidal concentration (MMC; 250–1000 µg/mL) for Gram-negative bacteria, whereas β-pinene requires higher concentrations (MIC: 125–500 µg/mL; MMC: 500–1000 µg/mL) . Mechanism: Flow cytometry reveals this compound induces 25.54% cell death in E. coli after 24 hours, surpassing β-pinene (22.69%) .

cis-Piperitol

- Structural Differences : cis-Piperitol is the stereoisomer of this compound, with the hydroxyl group oriented differently on the cyclohexene ring. This configuration may alter solubility and microbial membrane interaction .

- Bioactivity : While cis-piperitol is detected in plants like Artemisia rutifolia and Cymbopogon schoenanthus, its antimicrobial activity remains understudied . Current evidence suggests this compound is more prevalent in bioactive essential oils, implying superior efficacy .

Piperitone

- Structural Differences: Piperitone is a monoterpene ketone with a carbonyl group instead of a hydroxyl group, reducing its polarity compared to this compound .

- Bioactivity: Piperitone demonstrates potent antitrypanosomal activity (IC₅₀ = 8.63 µM) but is less effective against common bacterial pathogens. In contrast, this compound’s broad-spectrum antimicrobial activity makes it more versatile in pharmaceutical applications .

Synergistic Effects in Essential Oils

- This compound often coexists with compounds like γ-terpinene and limonene in essential oils. While this compound alone exhibits strong activity, synergistic interactions enhance the overall efficacy of the oil. For example, P. dhana essential oil shows lower MIC values (62.50 µg/mL) for P. aeruginosa than this compound alone (125 µg/mL), suggesting complementary mechanisms among components .

Data Tables

Table 1: Antimicrobial Activity of this compound and Analogues

| Compound | MIC (µg/mL) | MMC (µg/mL) | Inhibition Zone (mm) | Key Pathogens Tested |

|---|---|---|---|---|

| This compound | 62.50–250 | 250–1000 | 13.30–26.56 | E. coli, P. aeruginosa |

| β-Pinene | 125–500 | 500–1000 | 8.62–9.39 | E. coli, S. aureus |

| P. dhana Oil | 62.50–250 | 250–1000 | 10.70–40.80 | E. aerogenes, C. albicans |

Table 2: Structural and Functional Comparison

| Compound | Functional Group | Key Source | Notable Bioactivity |

|---|---|---|---|

| This compound | Hydroxyl | Peucedanum dhana | Antimicrobial, Antioxidant |

| β-Pinene | Bicyclic alkene | Peucedanum dhana | Weak antimicrobial, Anti-inflammatory |

| cis-Piperitol | Hydroxyl | Artemisia rutifolia | Understudied |

| Piperitone | Ketone | Mentha longifolia | Antitrypanosomal, Antifungal |

Key Findings and Implications

This compound’s hydroxyl group enhances its antimicrobial potency compared to non-polar analogues like β-pinene. Its stereochemistry (trans-configuration) likely improves membrane interaction, as evidenced by higher cell death rates in flow cytometry . However, synergistic effects in essential oils highlight the importance of combinatorial formulations for optimized activity. Further studies on cis-piperitol and piperitone derivatives could unveil new therapeutic applications.

生物活性

trans-Piperitol, a monoterpene alcohol, is a compound found in various essential oils, particularly from plants in the mint family. It is known for its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article explores the biological activity of this compound based on recent research findings and case studies.

Chemical Structure

This compound is chemically defined as 1R,6S-6-isopropyl-3-methylcyclohex-2-ene-1-ol. Its structure contributes to its interactions with biological systems, influencing its efficacy in various applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

Case Study: Antibacterial Effects

A study evaluated the antibacterial activity of this compound against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Enterobacter aerogenes. The minimal inhibitory concentration (MIC) values were notably lower for this compound compared to β-pinene, indicating a stronger antibacterial effect. The results are summarized in Table 1.

| Pathogen | MIC (µg/mL) | Cell Death (%) |

|---|---|---|

| E. coli | 125 | 25.54 |

| P. aeruginosa | 250 | 24.77 |

| E. aerogenes | 62.50 | 76.25 |

The study found that after 24 hours of exposure, this compound caused significant cell membrane alterations and depolarization, leading to increased cell death rates compared to controls and other tested compounds .

Antioxidant Activity

This compound also displays notable antioxidant properties. The antioxidant activity was assessed using DPPH and ABTS scavenging assays, with results shown in Table 2.

| Sample | IC50 (mg/mL) | Assay Type |

|---|---|---|

| Trolox | 0.66 ± 0.04 | DPPH |

| P. dhana essential oil | 9.13 ± 0.11 | DPPH |

| This compound | 14.76 ± 0.15 | DPPH |

| β-Pinene | 15.45 ± 0.25 | DPPH |

The IC50 values indicate that while this compound has antioxidant activity, it is less potent than Trolox and the essential oil from Peucedanum dhana but still demonstrates significant scavenging ability .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated against various cancer cell lines using the MTT assay. The results indicated that this compound exhibited cytotoxicity towards human colonic adenocarcinoma (SW480) cells, with a selectivity index suggesting potential therapeutic applications.

Table 3: Cytotoxicity Results

| Cell Line | CC50 (µg/mL) |

|---|---|

| SW480 | 30 |

| A549 | 45 |

| HeLa | 50 |

These findings suggest that while this compound has promising anticancer properties, further research is necessary to elucidate its mechanisms of action and therapeutic potential .

Summary of Findings

The biological activity of this compound encompasses a range of effects:

- Antimicrobial Activity: Effective against several bacterial strains with lower MIC values than β-pinene.

- Antioxidant Activity: Demonstrates significant scavenging ability but less potent than some standard antioxidants.

- Cytotoxicity: Shows selective cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent.

常见问题

Basic Research Questions

Q. What analytical methods are recommended to characterize the purity and structural configuration of trans-Piperitol in experimental settings?

- Methodological Answer : Characterization typically involves chromatographic techniques (e.g., GC-MS, HPLC) to assess purity and spectroscopic methods (e.g., NMR, IR) to confirm stereochemical configuration. For reproducibility, ensure detailed documentation of solvent systems, column specifications, and spectral calibration standards. Cross-referencing with existing databases (e.g., PubChem, SciFinder) can validate structural assignments .

Q. How can researchers design a preliminary study to investigate this compound’s bioactivity in vitro?

- Methodological Answer : Use the PICOT framework to structure the study:

- Population : Cell lines or enzyme targets relevant to hypothesized bioactivity (e.g., antimicrobial, anti-inflammatory).

- Intervention : Dose ranges of this compound, with solvent controls.

- Comparison : Positive/negative controls (e.g., known inhibitors or vehicle-only treatments).

- Outcome : Quantitative metrics (e.g., IC₅₀, inhibition kinetics).

- Time : Exposure duration aligned with assay protocols.

Pilot studies should optimize these parameters before scaling .

Q. What strategies ensure reliable synthesis of this compound for reproducibility in academic labs?

- Methodological Answer : Document reaction conditions (temperature, catalysts, solvents) and purification steps (e.g., recrystallization solvents, distillation parameters). Validate synthetic routes using comparative spectral data from peer-reviewed studies. Include batch-to-batch variability assessments in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a systematic review with meta-analysis to identify confounding variables (e.g., solvent polarity, assay pH, or cell line specificity). Apply sensitivity analysis to test if divergent results stem from methodological differences. Triangulate findings with computational docking studies to assess binding affinity consistency across experimental conditions .

Q. What computational approaches are suitable for predicting this compound’s interactions with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model ligand-receptor interactions. Use software like AutoDock Vina or GROMACS with force fields parameterized for small organic molecules. Validate predictions with experimental data (e.g., SPR binding assays) and report convergence criteria and energy minimization steps transparently .

Q. How should researchers address variability in this compound’s stability under different storage conditions?

- Methodological Answer : Design stability studies using accelerated degradation protocols (e.g., elevated temperature, humidity) and analyze degradation products via LC-MS. Include time-series data and statistical models (e.g., Arrhenius plots) to extrapolate shelf-life. Compare results with structurally similar compounds to identify stability trends .

Q. Methodological Frameworks for Rigorous Research

Q. What criteria ensure a well-formulated hypothesis when studying this compound’s mechanism of action?

- Methodological Answer : Apply the FINER criteria :

- Feasible : Align experimental scope with available resources.

- Interesting : Address gaps in understanding stereochemical effects on bioactivity.

- Novel : Explore understudied targets (e.g., epigenetic enzymes).

- Ethical : Adhere to biosafety protocols for compound handling.

- Relevant : Link findings to broader therapeutic or ecological contexts.

Pre-submission peer review of the hypothesis can mitigate oversights .

Q. How can researchers integrate contradictory findings about this compound into a cohesive discussion section?

- Methodological Answer : Structure the discussion to:

Reiterate key results without redundancy.

Contrast findings with prior studies, highlighting methodological disparities (e.g., assay sensitivity, compound purity).

Propose mechanistic hypotheses to explain contradictions (e.g., enantiomer-specific effects).

Suggest follow-up experiments (e.g., isotopic labeling to track metabolic pathways).

Use COSMIN guidelines for transparency in comparative analysis .

Q. Data Management and Reproducibility

Q. What practices enhance reproducibility in this compound research?

- Methodological Answer :

- Share raw data (spectra, chromatograms) in public repositories (e.g., Zenodo, Figshare).

- Use version-controlled protocols for synthetic and analytical methods.

- Adhere to NIH guidelines for preclinical reporting, including batch numbers and purity thresholds .

Q. How should researchers handle large datasets from this compound omics studies (e.g., transcriptomics)?

- Methodological Answer : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Store data in standardized formats (e.g., .mzML for metabolomics).

- Use ontology-based annotations (e.g., ChEBI IDs for chemical entities).

- Provide code for bioinformatics pipelines on platforms like GitHub.

Document metadata comprehensively to enable cross-study comparisons .

Q. Ethical and Contextual Considerations

Q. What ethical guidelines apply to this compound studies involving animal models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design, including:

- Justification of sample sizes via power analysis.

- Detailed anesthesia/euthanasia protocols.

- Disclosure of conflicts of interest (e.g., funding sources).

Ethics committee approval must be explicitly stated in manuscripts .

属性

CAS 编号 |

16721-39-4 |

|---|---|

分子式 |

C10H18O |

分子量 |

154.25 g/mol |

IUPAC 名称 |

(1S,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9-11H,4-5H2,1-3H3/t9-,10+/m0/s1 |

InChI 键 |

HPOHAUWWDDPHRS-VHSXEESVSA-N |

SMILES |

CC1=CC(C(CC1)C(C)C)O |

手性 SMILES |

CC1=C[C@H]([C@@H](CC1)C(C)C)O |

规范 SMILES |

CC1=CC(C(CC1)C(C)C)O |

Key on ui other cas no. |

65733-28-0 16721-39-4 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。